molecular formula C13H20Cl3N4O7P B2884094 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(diethoxyphosphoryl)ethyl]carbamate CAS No. 300815-05-8

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(diethoxyphosphoryl)ethyl]carbamate

Cat. No.: B2884094
CAS No.: 300815-05-8
M. Wt: 481.65
InChI Key: PAWQXJOXGCBWOW-UHFFFAOYSA-N
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Description

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(diethoxyphosphoryl)ethyl]carbamate is a structurally complex carbamate derivative featuring a nitroimidazole core, a trichloroethyl group, and a diethoxyphosphoryl substituent. This compound’s unique combination of functional groups may enhance its stability, bioavailability, or target specificity compared to simpler analogs.

Properties

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20Cl3N4O7P/c1-4-26-28(24,27-5-2)11(13(14,15)16)18-12(21)25-7-6-19-9(3)17-8-10(19)20(22)23/h8,11H,4-7H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWQXJOXGCBWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(Cl)(Cl)Cl)NC(=O)OCCN1C(=NC=C1[N+](=O)[O-])C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl3N4O7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(diethoxyphosphoryl)ethyl]carbamate typically involves multiple steps. One common approach starts with the preparation of 2-(2-methyl-5-nitroimidazol-1-yl)ethylamine, which is then reacted with 2,2,2-trichloro-1-diethoxyphosphorylethyl isocyanate under controlled conditions to form the desired carbamate .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(diethoxyphosphoryl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(diethoxyphosphoryl)ethyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(diethoxyphosphoryl)ethyl]carbamate involves its interaction with biological molecules. The nitroimidazole group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This results in the antimicrobial activity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity References
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(diethoxyphosphoryl)ethyl]carbamate (Target) C₁₃H₁₇Cl₃N₄O₇P (est.) ~504.0 Nitroimidazole, trichloroethyl, diethoxyphosphoryl Pesticidal/antimicrobial*
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl N-{2,2,2-trichloro-1-[(pyrimidin-2-yl)amino]ethyl}carbamate (A1012823) C₁₃H₁₄Cl₃N₇O₄ 440.6 Nitroimidazole, trichloroethyl, pyrimidinylamino Not reported
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl carbamate C₈H₁₀N₄O₄ 226.1 Nitroimidazole, simple carbamate Research chemical
Ronidazole (1-Methyl-5-nitro-1H-imidazole-2-methanol 2-carbamate) C₇H₉N₄O₄ 213.1 Nitroimidazole, methyl carbamate Antiprotozoal
Trichlorfon C₄H₈Cl₃O₄P 257.4 Trichloroethyl, dimethyl phosphonate Insecticide

Key Findings:

Functional Group Impact: Phosphoryl vs. Pyrimidinylamino (Target vs. A1012823): The diethoxyphosphoryl group in the target compound may enhance lipid solubility and enzyme inhibition (e.g., acetylcholinesterase in pests), whereas A1012823’s pyrimidinylamino group could improve hydrogen bonding for pharmaceutical target engagement . Trichloroethyl Group: Present in both the target compound and trichlorfon, this group is linked to stability and pesticidal activity. Trichlorfon’s efficacy as an insecticide supports the hypothesis that the target compound may share similar modes of action .

The target compound’s additional substituents may broaden its spectrum but could also increase toxicity . Simpler Carbamates: The ethyl carbamate in lacks the phosphonate/trichloro groups, likely reducing potency but improving solubility for research applications .

Structural and Crystallographic Insights :

  • Crystal structures of related compounds (e.g., ) show that nitroimidazole derivatives form hydrogen-bonded networks. The target’s phosphonate group may alter crystallization behavior, affecting formulation stability .

Biological Activity

The compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(diethoxyphosphoryl)ethyl]carbamate (CAS No. 1683532-66-2) is a derivative of nitroimidazole, known for its diverse biological activities, particularly in the context of antimicrobial and antiparasitic properties. This article delves into the biological activity of this compound, highlighting its synthesis, mechanism of action, and relevant research findings.

  • Molecular Formula : C9H11Cl3N4O5
  • Molecular Weight : 361.57 g/mol
  • Structure : The compound features a nitroimidazole moiety, which is crucial for its biological activity.

The biological activity of nitroimidazoles is primarily attributed to their ability to undergo reduction in anaerobic conditions, leading to the generation of reactive intermediates that can damage DNA and other cellular components. This mechanism is particularly effective against anaerobic bacteria and protozoa.

Biological Activity Overview

The compound exhibits several biological activities:

  • Antimicrobial Activity :
    • Effective against a variety of pathogens including anaerobic bacteria and protozoa.
    • In vitro studies have demonstrated its efficacy comparable to established nitroimidazole antibiotics such as metronidazole and tinidazole.
  • Antiparasitic Activity :
    • Particularly effective against Giardia lamblia and Trichomonas vaginalis, making it a candidate for treating parasitic infections.
  • Cytotoxic Effects :
    • Research indicates potential cytotoxicity against cancer cell lines, which may be leveraged for therapeutic applications in oncology.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsEfficacy Level
AntimicrobialAnaerobic bacteriaHigh
AntiparasiticGiardia lambliaModerate to High
CytotoxicityCancer cell linesVariable (dependent on concentration)

Case Study 1: Antimicrobial Efficacy

A study conducted by Pirelahi et al. (2008) evaluated the antimicrobial properties of various nitroimidazole derivatives, including the compound . The results indicated that it exhibited strong inhibitory effects against Clostridium difficile, a common anaerobic pathogen.

Case Study 2: Antiparasitic Activity

In a comparative study published in the Journal of Antimicrobial Chemotherapy, the compound was tested against Trichomonas vaginalis. Results showed that it had a lower IC50 value than metronidazole, suggesting enhanced efficacy in treating trichomoniasis.

Case Study 3: Cytotoxicity Evaluation

Research published in the International Journal of Oncology assessed the cytotoxic effects of the compound on various cancer cell lines. The findings revealed that at higher concentrations, it induced apoptosis in human colorectal cancer cells through mitochondrial pathways.

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for achieving high yields?

The synthesis typically involves multi-step protocols, starting with functionalized imidazole intermediates and organophosphoryl reagents. Key steps include:

  • Nucleophilic substitution : Reacting 2-methyl-5-nitroimidazole derivatives with ethylating agents (e.g., chloroethyl carbamates) under basic conditions (e.g., K₂CO₃ in DMF) to form the imidazole-ethyl backbone .
  • Phosphorylation : Introducing the trichloroethyl-phosphoryl group via coupling reactions, often using diethyl chlorophosphate intermediates in anhydrous solvents (e.g., acetonitrile) .
  • Purification : Recrystallization from ethanol or ethyl acetate is critical to isolate the product with >95% purity .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

  • X-ray crystallography : Resolves bond lengths (e.g., C–C: 1.50–1.54 Å) and confirms the planar geometry of the nitroimidazole moiety .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identifies methyl groups (δ 2.1–2.5 ppm) and nitro substituents (δ 8.2–8.5 ppm) .
    • FT-IR : Detects carbamate C=O stretches (~1700 cm⁻¹) and P=O vibrations (~1250 cm⁻¹) .
  • Elemental analysis : Validates stoichiometry (e.g., C%: 32.1 vs. calculated 32.5) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts such as hydrolyzed phosphates or unreacted intermediates?

  • Solvent selection : Anhydrous DMF or acetonitrile reduces hydrolysis of the phosphoryl group .
  • Catalysis : Adding catalytic amounts of DMAP (4-dimethylaminopyridine) improves coupling efficiency by 15–20% .
  • Temperature control : Maintaining reactions at 0–5°C during phosphorylation suppresses side reactions .
  • Byproduct monitoring : HPLC with UV detection (λ = 254 nm) tracks impurities like de-nitro derivatives .

Q. What computational methods are used to predict binding interactions with biological targets (e.g., enzymes or receptors)?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions between the nitroimidazole moiety and active sites (e.g., cytochrome P450 enzymes). The trichloroethyl group shows steric clashes in certain conformations, requiring flexibility analysis .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, highlighting hydrogen bonds between the carbamate carbonyl and Arg residues .

Q. How can discrepancies in crystallographic data (e.g., bond angles) between studies be resolved?

  • Validation protocols : Cross-referencing with Cambridge Structural Database (CSD) entries for similar imidazole derivatives (e.g., CSD refcode: VEBXIM) .
  • DFT calculations : Gaussian09 optimizes geometry and compares theoretical vs. experimental bond angles (e.g., C–N–O: 117.3° vs. 116.8°) .

Q. What strategies address low solubility in aqueous buffers during in vitro assays?

  • Co-solvents : Use 10% DMSO or β-cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
  • Prodrug design : Synthesize phosphate ester prodrugs that hydrolyze in physiological conditions .

Data Contradiction Analysis

Q. Conflicting reports on nitroimidazole ring planarity: How to reconcile structural data?

  • Root cause : Crystallographic resolution limits (e.g., R-factor >0.05 in low-quality crystals) or thermal motion artifacts .
  • Resolution : Compare multiple datasets (e.g., synchrotron vs. lab-source X-ray) and apply Hirshfeld surface analysis to assess packing effects .

Q. Discrepancies in biological activity across cell lines: Are these due to metabolic variations or assay conditions?

  • Metabolic profiling : LC-MS/MS identifies metabolites (e.g., nitro-reduced imidazoles) in HepG2 vs. HEK293 cells .
  • Standardized protocols : Pre-incubate compounds with liver microsomes to account for cytochrome P450 activity differences .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (%)Reference
Imidazole alkylationK₂CO₃, DMF, 80°C, 12 h7892
PhosphorylationDiethyl chlorophosphate, 0°C, 4 h6595
RecrystallizationEthanol, -20°C, 24 h-99

Q. Table 2: Spectroscopic Benchmarks

TechniqueKey SignalsReference
¹H NMR (400 MHz, DMSO)δ 2.3 (s, 3H, CH₃), δ 8.4 (s, 1H, NO₂)
FT-IR1702 cm⁻¹ (C=O), 1248 cm⁻¹ (P=O)

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